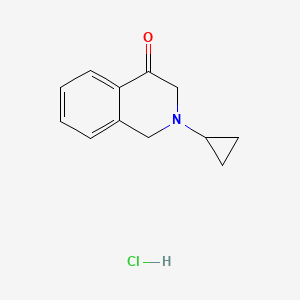
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of cyclopropylamine and isoquinoline derivatives, followed by hydrochloride salt formation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and research context .
Comparaison Avec Des Composés Similaires
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride can be compared with similar compounds such as:
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride:
Other tetrahydroisoquinoline derivatives: These compounds share a common core structure but vary in their substituents and properties.
The uniqueness of 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride lies in its specific cyclopropyl and isoquinoline moieties, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H14ClNO |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
2-cyclopropyl-1,3-dihydroisoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C12H13NO.ClH/c14-12-8-13(10-5-6-10)7-9-3-1-2-4-11(9)12;/h1-4,10H,5-8H2;1H |
Clé InChI |
XQKUXUNRLVUINF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CC3=CC=CC=C3C(=O)C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


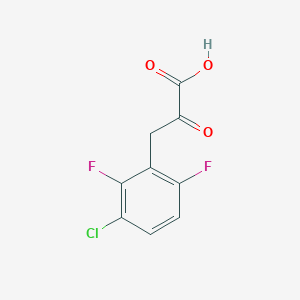
![(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13519419.png)
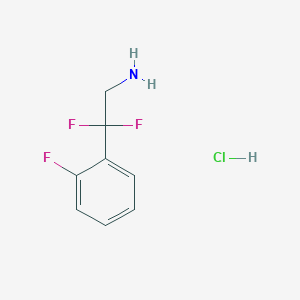
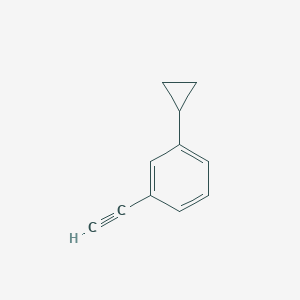

![methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13519448.png)
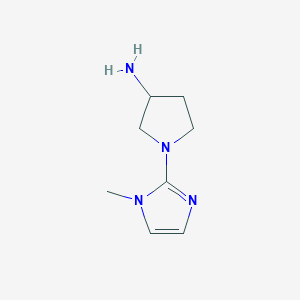
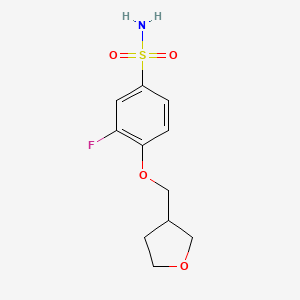
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine;dihydrochloride](/img/structure/B13519467.png)
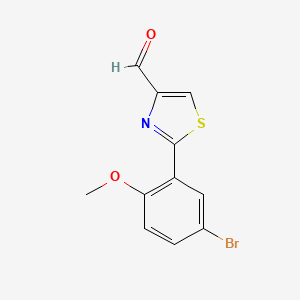
![rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13519475.png)
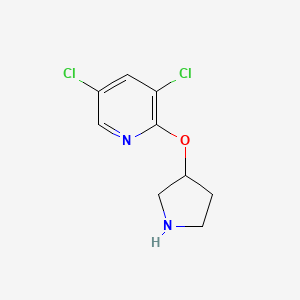
![N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride](/img/structure/B13519484.png)
![1-[2-(Trifluoromethyl)oxetan-2-yl]methanaminehydrochloride](/img/structure/B13519494.png)
